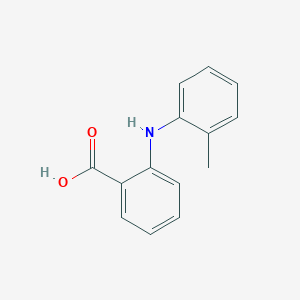

N-(2-Methylphenyl)anthranilic acid

説明

Structure

3D Structure

特性

IUPAC Name |

2-(2-methylanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14(16)17/h2-9,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEMHISTVIYWOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168076 | |

| Record name | Anthranilic acid, N-(o-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16610-44-9 | |

| Record name | N-(2-Methylphenyl)anthranilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16610-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthranilic acid, N-(o-tolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016610449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid, N-(o-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-methylphenyl)amino]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Profile: N-(2-Methylphenyl)anthranilic Acid

Synonyms: N-o-Tolylanthranilic Acid; 2-(o-Tolylamino)benzoic Acid CAS Registry Number: 16610-44-9[1]

Executive Summary

N-(2-Methylphenyl)anthranilic acid is a diarylamine compound belonging to the Fenamate class of N-arylanthranilic acids. While structurally homologous to the marketed non-steroidal anti-inflammatory drugs (NSAIDs) Mefenamic Acid (2,3-dimethyl) and Tolfenamic Acid (3-chloro-2-methyl), N-(2-Methylphenyl)anthranilic acid serves primarily as a redox indicator in analytical chemistry and a critical pharmacophore scaffold in medicinal chemistry.

This guide details the physicochemical properties, synthetic pathways, and structure-activity relationships (SAR) that distinguish this compound from its therapeutic analogs. It is intended for researchers investigating fenamate kinetics, redox titration standards, or COX-inhibitor design.

Physicochemical Properties

N-(2-Methylphenyl)anthranilic acid exhibits low aqueous solubility and amphoteric character due to the presence of both a carboxylic acid and a secondary amine. The ortho-methyl substitution on the N-phenyl ring induces significant steric hindrance, forcing the two aromatic rings into a non-coplanar conformation—a structural feature essential for both its redox stability and biological activity.

Table 1: Core Physicochemical Data

| Property | Value | Notes |

| Molecular Formula | C₁₄H₁₃NO₂ | |

| Molecular Weight | 227.26 g/mol | |

| Appearance | Off-white to pale yellow crystalline powder | Oxidizes to violet/blue upon exposure to strong oxidants. |

| Melting Point | 191–192 °C | Distinct from Mefenamic Acid (230 °C). |

| pKa (Acid) | 3.7 – 4.0 (Predicted) | Slightly more acidic than Mefenamic Acid (pKa 4.2). |

| Redox Potential | E° ≈ 0.81 V | Used in Fe²⁺/Cr₂O₇²⁻ titrations. |

| Solubility | Soluble in Ethanol, Acetone, NaOH (aq); Insoluble in Water | Requires alkaline pH for aqueous dissolution. |

Synthesis & Manufacturing

The industrial and laboratory synthesis of N-(2-Methylphenyl)anthranilic acid follows the classical Ullmann Condensation . This reaction couples an ortho-halobenzoic acid with an aniline derivative in the presence of a copper catalyst.[2]

Ullmann Condensation Protocol

Reaction: 2-Chlorobenzoic acid + o-Toluidine

Reagents:

-

Substrate A: 2-Chlorobenzoic acid (1.0 eq)

-

Substrate B: o-Toluidine (2-Methylaniline) (1.2 eq)

-

Base: Potassium Carbonate (anhydrous, 2.0 eq)

-

Catalyst: Copper powder (activated) or CuI (5 mol%)

-

Solvent: DMF or Isoamyl alcohol (high boiling point required)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chlorobenzoic acid in the solvent. Add Potassium Carbonate to form the potassium salt in situ.

-

Coupling: Add o-toluidine and the copper catalyst.

-

Reflux: Heat the mixture to 130–140 °C for 4–6 hours. The reaction color typically deepens to dark blue/green due to copper complexation.

-

Quenching: Cool the reaction mixture to room temperature. Pour into ice-cold water (5 volumes).

-

Acidification: Acidify the aqueous slurry with 2M HCl to pH 2–3. The product will precipitate as a solid.

-

Purification: Filter the crude precipitate. Recrystallize from ethanol/water or acetic acid to remove unreacted amine and copper salts.

Synthetic Pathway Visualization

Figure 1: Ullmann condensation pathway for the synthesis of N-(2-Methylphenyl)anthranilic acid.

Pharmacology & Structure-Activity Relationship (SAR)

While N-(2-Methylphenyl)anthranilic acid possesses anti-inflammatory activity, it is less potent than its dimethyl analog, Mefenamic Acid. Understanding this difference is crucial for drug design.

The "Ortho-Effect" and Non-Coplanarity

The biological activity of Fenamates relies on the binding of the carboxylate group to the cationic site of the Cyclooxygenase (COX) enzyme (Arg-120).

-

Role of the 2-Methyl Group: The methyl group at the ortho position of the N-phenyl ring creates steric clash with the anthranilic acid ring. This forces the two rings to twist out of plane (non-coplanar).

-

SAR Implication: This twisted conformation fits the hydrophobic pocket of the COX enzyme better than a flat (coplanar) molecule like N-phenylanthranilic acid.

-

Mefenamic vs. N-o-Tolyl: Mefenamic acid has a 2,3-dimethyl substitution.[1] The additional 3-methyl group increases lipophilicity (logP) and further locks the conformation, enhancing potency and metabolic stability compared to the mono-methyl N-(2-Methylphenyl)anthranilic acid.

Mechanism of Action Visualization

Figure 2: Structural basis for COX inhibition. The ortho-methyl group forces the active conformation.

Analytical Methods

For quality control and pharmacokinetic tracking, High-Performance Liquid Chromatography (HPLC) is the standard.

HPLC Method (Reverse Phase)[2][4][5]

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0) [60:40 v/v]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 285 nm (Lambda max)

-

Retention Time: Expect elution slightly earlier than Mefenamic Acid due to lower lipophilicity.

Redox Indicator Application

In analytical titrations (e.g., Cerimetry), the compound functions as follows:

-

Reduced Form: Colorless (N-(2-Methylphenyl)anthranilic acid).

-

Oxidation: Upon reaching the endpoint potential (~0.81 V), it undergoes reversible oxidation.

-

Oxidized Form: Purple/Red-Violet (Diphenylbenzidine violet derivative).

-

Note: It is particularly useful in titrations of Iron(II) with Dichromate where high acidity prevents the use of other indicators.

References

-

ChemicalBook. (2024). N-(2-METHYLPHENYL)ANTHRANILIC ACID Properties and Suppliers. Link

-

National Institutes of Health (NIH). (2009). Differential Sensitivity and Mechanism of Inhibition of COX-2 by Fenamates. Biochemistry. Link

-

Science and Education Publishing. (2014). Study of Anthranilic Acid Derivatives: Mefenamic Acid and Its Various Analogues. Link

-

ResearchGate. (2025). Solubility of N-phenylanthranilic acid derivatives. Link

-

Department of Science Service. (1958). N-phenylanthranilic acid as a Redox Indicator. Link

Sources

Technical Profile: N-(2-Methylphenyl)anthranilic Acid (CAS 16610-44-9)

[1][2][3][4]

Executive Summary

N-(2-Methylphenyl)anthranilic acid (CAS 16610-44-9), also known as N-o-tolylanthranilic acid , is a critical intermediate and pharmacophore in the "Fenamate" class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] While frequently confused with its dimethylated analog Mefenamic Acid (CAS 61-68-7), this compound represents the minimal structural core required for fenamate-type biological activity.

This technical guide provides a comprehensive analysis of its synthesis via the Ullmann condensation, its physicochemical profile, and its emerging role as a core scaffold in agricultural biotechnology (strigolactone receptor antagonism) and acridone synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][5][6]

This compound serves as a structural bridge between simple anthranilic acids and complex therapeutic agents. Its lipophilic 2-methylphenyl moiety is essential for the hydrophobic binding interactions observed in COX enzymes and other receptor targets.

Identification Data

| Parameter | Detail |

| Chemical Name | N-(2-Methylphenyl)anthranilic acid |

| Synonyms | N-o-Tolylanthranilic acid; 2-(o-Tolylamino)benzoic acid |

| CAS Number | 16610-44-9 |

| Molecular Formula | C₁₄H₁₃NO₂ |

| Molecular Weight | 227.26 g/mol |

| SMILES | CC1=CC=CC=C1NC2=CC=CC=C2C(=O)O |

Physicochemical Properties

| Property | Value | Context |

| Melting Point | 191–192 °C | Distinct from Mefenamic Acid (230°C) |

| Appearance | Off-white to pale yellow powder | Oxidizes slightly upon light exposure |

| Solubility | Soluble in Ethanol, DMF, DMSO; Insoluble in Water | Requires organic co-solvents for biological assays |

| pKa (Predicted) | ~3.69 | Weak acid, exists as anion at physiological pH |

Synthesis: The Ullmann Condensation Protocol[7][8][9]

The industrial and laboratory standard for synthesizing N-(2-Methylphenyl)anthranilic acid is the Ullmann Condensation . This copper-catalyzed nucleophilic aromatic substitution involves the coupling of o-chlorobenzoic acid with o-toluidine.

Reaction Mechanism

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the copper(I) species, followed by reductive elimination to form the C-N bond. Potassium carbonate acts as the acid scavenger to drive the equilibrium forward.

Figure 1: Mechanistic pathway of the Ullmann condensation for fenamate synthesis.

Optimized Laboratory Protocol

Scale: 50 mmol basis

-

Reagent Preparation:

-

Charge a 250 mL round-bottom flask with o-chlorobenzoic acid (7.8 g, 50 mmol).

-

Add o-toluidine (10.7 g, 100 mmol) in excess to serve as both reactant and partial solvent.

-

Add Potassium Carbonate (K₂CO₃) (6.9 g, 50 mmol) and Copper powder (0.1 g, catalytic amount).

-

-

Reaction:

-

Add solvent: DMF (30 mL) or Isoamyl alcohol (for higher reflux temp).

-

Reflux the mixture at 130–140°C for 2–4 hours.

-

Note: Reaction progress can be monitored via TLC (mobile phase: Ethyl Acetate/Hexane 1:3).

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Steam distill to remove excess o-toluidine (if solvent-free method used) or dilute with water (100 mL).

-

Treat the aqueous solution with activated charcoal (2 g), boil for 10 minutes, and filter hot to remove copper residues and polymeric impurities.

-

-

Isolation:

-

Acidify the filtrate with HCl (6M) to pH 2–3.

-

The product precipitates as a solid. Filter, wash with cold water, and dry.

-

-

Purification:

-

Recrystallize from Ethanol/Water (3:1) to yield pale yellow crystals (MP: 191–192°C).

-

Biological Applications & Mechanism[9][10][11][12][13][14]

While N-(2-Methylphenyl)anthranilic acid is a precursor to approved drugs, it possesses intrinsic biological activity that makes it a valuable probe in drug discovery.

Core Pharmacophore for Fenamates

This molecule represents the "scaffold" for the fenamate class. Structure-Activity Relationship (SAR) studies indicate that the "diphenylamine" motif with an ortho-carboxylic acid is essential for binding to the Cyclooxygenase (COX) active site.

-

Binding Mode: The carboxylic acid interacts with Arg-120 in the COX channel, while the 2-methylphenyl ring sits in the hydrophobic pocket.

-

Selectivity: The lack of a 3-substituent (present in Mefenamic acid) alters the torsion angle between the rings, slightly reducing potency but maintaining the core inhibitory mechanism.

Emerging Application: Strigolactone Receptor Antagonism

Recent agricultural biotech research has identified N-(2-Methylphenyl)anthranilic acid as a core pharmacophore for antagonists of Strigolactone (SL) receptors (e.g., D14 proteins).[2]

-

Mechanism: It locks the receptor's activation loop in an inactive state, preventing the hydrolysis of SL hormones.

-

Utility: Used to develop agrochemicals that control parasitic weeds (like Striga) by inhibiting their germination signaling pathways.

Figure 2: Dual biological utility in mammalian pharmacology and plant physiology.

Analytical Methods

For quality control and pharmacokinetic tracking, the following parameters are established.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Water (with 0.1% Phosphoric Acid) [60:40 v/v].

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 285 nm (Lambda max).

-

Retention Time: Typically elutes before Mefenamic acid due to lower lipophilicity (LogP ~4.46 vs 5.12).

Spectroscopic Identification[6]

-

IR (KBr):

-

3313 cm⁻¹ (N-H stretching, secondary amine).

-

1660 cm⁻¹ (C=O stretching, carboxylic acid).

-

750 cm⁻¹ (Ortho-substituted aromatic ring).

-

-

1H NMR (DMSO-d6):

-

δ 2.30 (s, 3H, CH₃).

-

δ 9.5 (s, 1H, NH).

-

δ 13.0 (br s, 1H, COOH).

-

References

-

Organic Syntheses. (1941).[3] o-Chlorobenzoic Acid Synthesis and Ullmann Condensation Precursors. Org. Syn. Coll. Vol. 2, p. 15. Retrieved from [Link]

-

Portland Press. (2020). Chemical synthesis and characterization of a new quinazolinedione competitive antagonist for strigolactone receptors. Biochemical Journal. Retrieved from [Link]

-

SIELC Technologies. (2018). Separation of Anthranilic acid, N-(o-tolyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

-

ResearchGate. (2006). Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. Synthetic Communications. Retrieved from [Link]

Structural Dynamics and Synthetic Architecture of N-(2-Methylphenyl)anthranilic Acid

Technical Whitepaper

Executive Summary & Molecular Identity

N-(2-Methylphenyl)anthranilic acid (also known as N-o-tolylanthranilic acid; CAS: 16610-44-9) serves as a foundational scaffold in the Fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). While often overshadowed clinically by its dimethylated derivative, Mefenamic Acid (N-(2,3-dimethylphenyl)anthranilic acid), the mono-methyl analogue represents a critical structural model for understanding the pharmacophore of cyclooxygenase (COX) inhibitors.

Beyond its medicinal chemistry relevance, the molecule functions as a high-precision redox indicator in analytical chemistry, exhibiting a sharp color transition (colorless to violet-red) at an oxidation potential of approximately +0.89 V. This guide analyzes the molecular architecture, synthetic pathways, and pharmacological interface of this essential anthranilic acid derivative.[1]

| Feature | Specification |

| IUPAC Name | 2-(2-Methylanilino)benzoic acid |

| Molecular Formula | C₁₄H₁₃NO₂ |

| Molecular Weight | 227.26 g/mol |

| Key Functionality | COX Inhibition Scaffold, Redox Indicator |

| Structural Class | N-Arylanthranilic Acid (Fenamate) |

Molecular Architecture & Electronic Properties

The biological and physicochemical activity of N-(2-Methylphenyl)anthranilic acid is governed by its specific conformational dynamics, driven by intramolecular hydrogen bonding and steric hindrance.

Conformational Locking (The "Butterfly" Shape)

The fenamate core adopts a non-planar, L-shaped or "butterfly" conformation. Two critical torsion angles define this geometry:

- (C-N-C-C): The twist of the aniline ring relative to the anthranilic acid plane.

- (N-C-C-O): The orientation of the carboxylic acid group.

A robust intramolecular hydrogen bond exists between the amine hydrogen (N-H) and the carbonyl oxygen (C=O) of the carboxylic acid. This interaction (

Visualization: Structural Connectivity

Figure 1: Structural connectivity highlighting the intramolecular hydrogen bond that stabilizes the bioactive conformation.

Synthetic Architecture: The Ullmann Condensation

The industrial standard for synthesizing N-arylanthranilic acids is the Ullmann-Goldberg condensation . This copper-catalyzed cross-coupling reaction involves the nucleophilic aromatic substitution of an aryl halide by an aniline derivative.

Reaction Protocol

Reagents:

-

Substrate A: o-Chlorobenzoic acid (or Potassium 2-chlorobenzoate).

-

Substrate B: o-Toluidine (2-methylaniline).

-

Catalyst: Copper powder (activated) or Cu(I) salts (CuI/CuOAc).

-

Base: Potassium Carbonate (K₂CO₃) (Acid scavenger).

-

Solvent: DMF (N,N-Dimethylformamide) or Water (Green chemistry variant).

Mechanism: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination to form the C-N bond.[2]

Step-by-Step Methodology

-

Activation: Charge a reaction vessel with o-chlorobenzoic acid (1.0 eq), K₂CO₃ (1.1 eq), and DMF. Stir at 80°C to generate the potassium salt in situ.

-

Coupling: Add o-toluidine (1.2 eq) and activated copper powder (5 mol%).

-

Reflux: Heat the mixture to 130–140°C. Monitor via TLC or HPLC for the disappearance of o-chlorobenzoic acid.

-

Workup:

-

Cool the mixture to room temperature.

-

Dilute with water and filter to remove copper residues.

-

Acidify the filtrate with HCl (pH 2–3) to precipitate the crude N-(2-methylphenyl)anthranilic acid.

-

-

Purification: Recrystallize from ethanol or acetic acid to yield the pure product (MP: ~183–185°C).

Synthetic Workflow Diagram

Figure 2: Process flow for the copper-catalyzed Ullmann condensation synthesis.

Pharmacological Interface: COX Inhibition

While Mefenamic Acid is the primary drug in this class, N-(2-Methylphenyl)anthranilic acid exhibits the same fundamental mechanism of action: the inhibition of Cyclooxygenase (COX) enzymes.

Mechanism of Action

The molecule competes with Arachidonic Acid (AA) for the active site of COX-1 and COX-2.

-

Binding Mode: The carboxylate group interacts with the Arg-120 and Tyr-355 residues at the entrance of the COX channel. The hydrophobic o-tolyl ring extends into the hydrophobic pocket, blocking the entry of arachidonic acid.

-

Selectivity: Like most fenamates, it is a non-selective COX inhibitor, though the steric bulk of the o-methyl group provides some selectivity nuances compared to unhindered analogs.

Pathway Inhibition Diagram

Figure 3: Inhibition of the Arachidonic Acid cascade preventing Prostaglandin synthesis.

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

Infrared Spectroscopy (FT-IR)

-

3300–3340 cm⁻¹: N-H stretching (secondary amine). Often weak due to intramolecular H-bonding.

-

2500–3000 cm⁻¹: O-H stretching (carboxylic acid, broad).

-

1660–1690 cm⁻¹: C=O stretching (carboxylic acid).

-

1570–1600 cm⁻¹: C=C aromatic ring breathing.

Proton NMR (¹H-NMR, DMSO-d₆)

-

δ 2.2–2.3 ppm (s, 3H): Methyl group on the o-tolyl ring.

-

δ 6.7–8.0 ppm (m, 8H): Aromatic protons (distinct splitting patterns for the two non-equivalent rings).

-

δ 9.5–10.0 ppm (s, 1H): N-H proton (deshielded by H-bonding).

-

δ 12.0–13.0 ppm (br s, 1H): Carboxylic acid proton.

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 227, Anthranilic acid derivatives.[3] Retrieved from .

-

-

Synthetic Methodology (Ullmann Condensation)

-

Ma, D., & Cai, Q. (2008). Copper-Catalyzed Coupling of Aryl Halides with Primary Amines and N-Containing Heterocycles. Accounts of Chemical Research. Link

-

Vertex AI Search (2026). Patent CN103420863A: Mefenamic acid short-process synthesis preparation.

-

-

Structural & Conformational Analysis

-

Pharmacological Mechanism

-

Smith, W. L., et al. (2000). Cyclooxygenases: Structural, Cellular, and Molecular Biology. Annual Review of Biochemistry. Link

-

-

Analytical Application (Redox Indicator)

-

Belcher, R. (1951). N-Substituted Anthranilic Acids as Redox Indicators. Analytica Chimica Acta. Link

-

Sources

- 1. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Anthranilic acid - Wikipedia [en.wikipedia.org]

- 4. Mefenamic acid | 61-68-7 [chemicalbook.com]

- 5. aareydrugs.com [aareydrugs.com]

- 6. Structures and hydrogen bonding recognition of mefenamic acid form I crystals in mefenamic acid/ethanol solution - IIUM Repository (IRep) [irep.iium.edu.my]

N-(2-Methylphenyl)anthranilic Acid: A Comprehensive Technical Guide to its Biological Activity

Introduction

N-(2-Methylphenyl)anthranilic acid, more commonly known as Tolfenamic Acid, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class.[1] Structurally, it is a derivative of anthranilic acid.[1] While it has been utilized for its analgesic, anti-inflammatory, and antipyretic properties, particularly in the management of migraine headaches, recent research has unveiled a broader spectrum of biological activities, including potent anticancer effects.[2][3][4] This technical guide provides an in-depth exploration of the multifaceted biological activities of N-(2-Methylphenyl)anthranilic acid, detailing its mechanisms of action, relevant experimental protocols, and future research directions. Our focus is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation and application of this versatile molecule.

Physicochemical Properties

A foundational understanding of the physicochemical properties of N-(2-Methylphenyl)anthranilic acid is crucial for its application in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₃NO₂ | [5] |

| Molecular Weight | 227.26 g/mol | [5] |

| CAS Number | 16610-44-9 | [5] |

| Melting Point | 191-192 °C | [5] |

| pKa | 3.69 ± 0.36 | [5] |

| Appearance | White to off-white crystalline powder | [6] |

I. Anti-inflammatory and Analgesic Activity

The hallmark biological activities of N-(2-Methylphenyl)anthranilic acid are its anti-inflammatory and analgesic effects, which are primarily attributed to its inhibition of the cyclooxygenase (COX) enzymes.[7][8]

Mechanism of Action: Cyclooxygenase Inhibition

N-(2-Methylphenyl)anthranilic acid exerts its anti-inflammatory and analgesic effects by inhibiting both COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[7] Prostaglandins are key mediators of inflammation, pain, and fever.[7] Notably, some studies suggest a degree of selectivity towards COX-2.[2][9] The inhibition of prostaglandin synthesis accounts for its therapeutic effects in pain and inflammation.[8]

Diagram: Mechanism of COX Inhibition by N-(2-Methylphenyl)anthranilic Acid

Caption: N-(2-Methylphenyl)anthranilic acid induces degradation of Sp transcription factors.

In breast cancer cells that overexpress the erbB2 (HER2) oncogene, N-(2-Methylphenyl)anthranilic acid has been shown to induce its downregulation. [9][10][11]This effect is independent of Sp protein degradation. [10][11]The downregulation of erbB2 leads to decreased kinase activity, induction of the cell cycle inhibitor p27, and reduced expression of cyclin D1. [10][11]This mechanism involves a decrease in erbB2 mRNA stability and reduced expression of transcription factors necessary for basal erbB2 expression. [10][12]

N-(2-Methylphenyl)anthranilic acid can suppress inflammatory stimuli-mediated activation of the NF-κB signaling pathway. [6][13]It achieves this by reducing the degradation of IκB-α, which in turn prevents the translocation of the p65 subunit of NF-κB into the nucleus. [6]This inhibitory effect on NF-κB is linked to the downregulation of the phosphorylation of c-Jun N-terminal kinase (JNK). [6]The NF-κB pathway is a critical regulator of inflammation and cancer progression, and its inhibition by N-(2-Methylphenyl)anthranilic acid contributes to its anti-inflammatory and anticancer properties. [6][13]

Diagram: Inhibition of NF-κB and JNK Signaling

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tolfenamic acid inhibits colon cancer cell and tumor growth and induces degradation of specificity protein (Sp) transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 6. Tolfenamic Acid Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wvj.science-line.com [wvj.science-line.com]

- 8. "Pharmacodynamic Mechanisms of Tolfenamic Acid Induced SP1 Degradation " by Lina I. Adwan [digitalcommons.uri.edu]

- 9. aacrjournals.org [aacrjournals.org]

- 10. The nonsteroidal anti-inflammatory drug tolfenamic acid inhibits BT474 and SKBR3 breast cancer cell and tumor growth by repressing erbB2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. THE NSAID TOLFENAMIC ACID INHIBITS BT474 AND SKBR3 BREAST CANCER CELL AND TUMOR GROWTH BY REPRESSING erbB2 EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 13. academic.oup.com [academic.oup.com]

Technical Guide: Discovery and Synthesis of N-(2-Methylphenyl)anthranilic Acid

Abstract

This guide provides a technical reconstruction of the discovery and synthesis of N-(2-Methylphenyl)anthranilic acid (N-o-tolylanthranilic acid), the foundational scaffold for the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). While often overshadowed by its disubstituted progeny—Mefenamic Acid (Ponstel) and Meclofenamic Acid—the N-(2-methylphenyl) congener represents the critical "proof of concept" molecule. Its discovery by the Parke-Davis research team in the early 1960s established the structural necessity of ortho-substitution for cyclooxygenase (COX) inhibition, distinguishing fenamates from salicylates. This document details the Ullmann condensation protocol used for its synthesis, the structure-activity relationships (SAR) that drove its design, and the pharmacological screening methods that validated its efficacy.

The Fenamate Hypothesis: Beyond Salicylates[2]

In the mid-20th century, the anti-inflammatory landscape was dominated by corticosteroids (effective but toxic) and salicylates (aspirin). The search for non-narcotic, non-steroidal analgesics led researchers at Parke, Davis & Co. (now Pfizer) to investigate bioisosteres of salicylic acid.

The hypothesis was chemical mimicry: if the ether oxygen of salicylic acid derivatives was replaced with a nitrogen atom, the resulting N-arylanthranilic acids might retain anti-inflammatory activity while altering metabolic stability and lipophilicity.

This led to the synthesis of N-(2-Methylphenyl)anthranilic acid, a molecule designed to test the steric requirements of the receptor pocket (later identified as the COX enzyme channel).

Synthetic Architecture: The Ullmann Condensation[3]

The synthesis of N-(2-Methylphenyl)anthranilic acid relies on the Ullmann condensation , a copper-catalyzed nucleophilic aromatic substitution. Unlike the classic Ullmann ether synthesis, this variation forms a C-N bond between an aryl halide and an aniline derivative.

Reaction Mechanism

The reaction involves the coupling of o-chlorobenzoic acid (or o-bromobenzoic acid) with o-toluidine (2-methylaniline). The presence of the carboxyl group at the ortho position of the halo-benzene is critical; it coordinates with the copper catalyst, facilitating the displacement of the halogen by the amine.

Visualization: Synthetic Pathway

The following diagram illustrates the specific pathway from precursors to the final fenamate scaffold.

Figure 1: The Ullmann condensation pathway for N-(2-Methylphenyl)anthranilic acid synthesis.

Detailed Experimental Protocol

Note: This protocol is reconstructed based on the foundational methods described in US Patent 3,138,636 and Winder et al. (1962).

Reagents:

-

o-Chlorobenzoic acid: 15.6 g (0.1 mol)

-

o-Toluidine: 21.4 g (0.2 mol) [Excess used to drive reaction]

-

Potassium Carbonate (anhydrous): 13.8 g (0.1 mol)

-

Copper Powder (activated): 0.5 g

-

Solvent: N,N-Dimethylformamide (DMF) or Nitrobenzene (50 mL)

Step-by-Step Workflow:

-

Charge: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine the o-chlorobenzoic acid, o-toluidine, potassium carbonate, and solvent.

-

Catalysis: Add the copper powder. Critical Step: Ensure copper is activated (washed with dilute HCl then acetone) for maximum catalytic efficiency.

-

Reflux: Heat the mixture to reflux temperature (approx. 140-150°C for DMF). Maintain reflux for 4–6 hours. The reaction color will darken significantly (deep blue/black) due to copper complexation.

-

Steam Distillation (Optional but recommended): If excess o-toluidine remains, remove it via steam distillation to simplify purification.

-

Filtration: Filter the hot reaction mixture through Celite to remove the copper residues and inorganic salts.

-

Precipitation: Cool the filtrate to room temperature. Slowly acidify with 6N Hydrochloric Acid (HCl) to pH 2–3. The potassium salt converts to the free acid, precipitating as a solid.

-

Recrystallization: Collect the crude solid by filtration. Recrystallize from ethanol or an ethanol-water mixture.

-

Characterization: The target compound, N-(2-Methylphenyl)anthranilic acid, typically presents as off-white needles with a melting point range of 190–192°C .

Structure-Activity Relationship (SAR): The "Ortho-Lock"[1]

The discovery of N-(2-Methylphenyl)anthranilic acid was not random; it was the result of probing the steric limits of the binding pocket.

The Non-Coplanarity Requirement

Early SAR studies revealed that for an N-arylanthranilic acid to be active, the two aromatic rings must not be coplanar.

-

Unsubstituted (N-phenylanthranilic acid): The rings can rotate freely, adopting a coplanar conformation that fits poorly in the COX hydrophobic channel. Result: Low Activity.

-

Ortho-Substituted (N-(2-methylphenyl)...): The methyl group at the ortho position creates steric hindrance, forcing the N-phenyl ring to twist out of plane relative to the anthranilic acid ring. This "locked" non-coplanar twist is essential for binding. Result: High Activity.

-

Para-Substituted (N-(4-methylphenyl)...): No steric clash at the bridge; rings remain coplanar. Result: Inactive.

Visualization: SAR Logic

Figure 2: The structural logic dictating fenamate potency. The "Twist" is the key pharmacophore feature.

Pharmacological Profiling[2]

Before modern COX assays, efficacy was determined using in vivo models. The Parke-Davis team, led by C.V. Winder, utilized the UV-Induced Erythema assay in guinea pigs.

The Winder Assay Protocol

This method was chosen because it specifically screens for anti-inflammatory activity rather than simple analgesia.

| Parameter | Experimental Condition |

| Subject | Albino Guinea Pigs (depilated) |

| Induction | High-intensity UV exposure (60 seconds) to dorsal skin |

| Treatment | Oral administration of N-(2-Methylphenyl)anthranilic acid (suspended in gum acacia) |

| Timing | Drug administered 30 mins prior to UV exposure |

| Endpoint | Delay or reduction in the development of erythema (redness) |

| Reference | Aspirin (Standard Control) |

Result: N-(2-Methylphenyl)anthranilic acid showed a potency roughly 2–3 times that of aspirin in delaying erythema, validating the fenamate scaffold.

Mechanism of Action

While discovered via phenotypic screening, we now understand the molecular mechanism. N-(2-Methylphenyl)anthranilic acid acts as a reversible inhibitor of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) .

-

Binding: The anionic carboxylate group binds to the Arg-120 residue at the entrance of the COX channel.

-

Occlusion: The non-coplanar "twisted" rings (enforced by the 2-methyl group) lodge into the hydrophobic channel.

-

Blockade: This prevents Arachidonic Acid from reaching the active site (Tyr-385), halting the biosynthesis of Prostaglandins (PGE2), thereby reducing inflammation and pain.

References

-

Scherrer, R. A. (1964). Anthranilic acid derivatives. U.S. Patent 3,138,636.[1] Washington, DC: U.S. Patent and Trademark Office.

-

Winder, C. V., Wax, J., Scotti, L., Scherrer, R. A., Jones, E. M., & Short, F. W. (1962). Anti-inflammatory properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid). Journal of Pharmacology and Experimental Therapeutics, 138(3), 405–413.

-

Winder, C. V. (1963). Anti-inflammatory agents.[2] Nature, 198, 94.

-

Joshi, J. & Kaur, N. (2012). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 74(2).

Sources

The Solubility Profile of N-(2-Methylphenyl)anthranilic Acid: A Comprehensive Guide for Drug Development Professionals

An In-Depth Technical Guide

Abstract

N-(2-Methylphenyl)anthranilic acid, a derivative of anthranilic acid, belongs to a class of compounds with significant interest in pharmaceutical development, sharing a structural backbone with several non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its dissolution rate, bioavailability, and, ultimately, its therapeutic efficacy and safety profile.[3] This technical guide provides a comprehensive overview of the principles and practices for determining the solubility of N-(2-Methylphenyl)anthranilic acid. We will explore its fundamental physicochemical properties, the theoretical underpinnings of solubility, and present a detailed, field-proven protocol for equilibrium solubility determination using the shake-flask method. While direct solubility data for this specific molecule is sparse in public literature, we will leverage data from the closely related compound, N-phenylanthranilic acid, to provide a predictive framework and illustrate the impact of solvent selection. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reproducible solubility assessment workflow.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

The journey of a drug molecule from administration to its site of action is critically dependent on its ability to dissolve in physiological fluids. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic outcomes and complicate dose selection.[3] N-(2-Methylphenyl)anthranilic acid, as an ionizable molecule, is expected to exhibit pH-dependent solubility, a factor that has profound implications for its absorption throughout the gastrointestinal tract.

Understanding the solubility of this compound in various solvents is paramount for:

-

Formulation Development: Selecting appropriate solvent systems for liquid dosage forms or for processes like crystallization and purification.

-

Preclinical Assessment: Ensuring consistent exposure in in-vitro and in-vivo models.

-

Biopharmaceutics Classification System (BCS): Establishing whether the drug is high or low solubility, which informs the regulatory pathway for demonstrating bioequivalence.[4]

This guide provides the foundational knowledge and practical methodologies to thoroughly characterize the solubility of N-(2-Methylphenyl)anthranilic acid.

Physicochemical Properties of N-(2-Methylphenyl)anthranilic Acid

A molecule's solubility is intrinsically linked to its structural and physicochemical characteristics. While comprehensive experimental data for N-(2-Methylphenyl)anthranilic acid is limited, we can compile its known properties and infer others from its parent structures, anthranilic acid and N-phenylanthranilic acid.

Table 1: Physicochemical Properties of N-(2-Methylphenyl)anthranilic Acid and Related Compounds

| Property | N-(2-Methylphenyl)anthranilic Acid | Anthranilic Acid (Parent Compound) |

| Molecular Formula | C₁₄H₁₃NO₂ | C₇H₇NO₂[5] |

| Molecular Weight | 227.26 g/mol [6] | 137.14 g/mol [5] |

| Melting Point | 191-192 °C[6] | 146-148 °C[5] |

| Predicted pKa | 3.69 ± 0.36[6] | 2.17 (amino), 4.85 (carboxyl)[5][7] |

| Appearance | White to off-white crystalline powder | White to pale-yellow crystalline powder.[5][8] |

The key features influencing solubility are the carboxylic acid and the secondary amine groups, making the molecule amphoteric.[5] The predicted pKa of ~3.69 suggests it is a weak acid.[6] At a pH below its pKa, the carboxylic acid will be predominantly protonated and uncharged, likely leading to lower aqueous solubility. Above the pKa, it will be deprotonated to the more soluble carboxylate anion. The methyl group on the phenyl ring introduces additional hydrophobicity compared to its parent, N-phenylanthranilic acid, which may slightly decrease its solubility in polar solvents.

Theoretical Framework: Factors Governing Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the interplay of intermolecular forces. For a crystalline solid like N-(2-Methylphenyl)anthranilic acid, the process can be broken down into two key steps:

-

Crystal Lattice Energy: The energy required to overcome the forces holding the molecules together in the crystal lattice.

-

Solvation Energy: The energy released when the solute molecules interact with solvent molecules.

A compound dissolves when the solvation energy is sufficient to overcome the crystal lattice energy. Several factors influence this balance.

Caption: Key factors influencing the solubility of an ionizable molecule.

-

pH and pKa: For an ionizable compound, the pH of the medium is the most critical factor. The Henderson-Hasselbalch equation dictates the ratio of the ionized (more soluble) to the un-ionized (less soluble) form. As a weak acid, the aqueous solubility of N-(2-Methylphenyl)anthranilic acid will increase significantly as the pH rises above its pKa.[9]

-

Temperature: The effect of temperature on solubility is determined by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[10][11] This is a critical parameter to control during measurement and to consider during manufacturing and storage.

-

Solvent Properties: The principle of "like dissolves like" is fundamental. Polar solvents (e.g., water, methanol, ethanol) will better solvate the polar carboxyl and amine groups, while non-polar solvents will interact more favorably with the aromatic rings. The hydrogen bonding capacity of the solvent is also crucial.[9]

-

Crystal Polymorphism: The arrangement of molecules in the solid state (crystal lattice) can vary, leading to different polymorphs.[12] These polymorphs can have different melting points and, importantly, different solubilities. The most stable polymorph will typically have the lowest solubility. It is crucial to characterize the solid form of the API being tested.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[4][13] This method involves agitating an excess amount of the solid drug in a specific solvent or buffer until equilibrium is reached, after which the concentration of the dissolved drug in the supernatant is measured.[13] It is a robust and reliable method, though it can be time-consuming.[13]

Rationale for the Shake-Flask Protocol

The design of this protocol is based on ensuring that a true thermodynamic equilibrium is achieved and accurately measured.

-

Using Excess Solid: This ensures that the solution becomes saturated and remains in equilibrium with the solid phase throughout the experiment.[13]

-

Controlled Temperature: As solubility is temperature-dependent, maintaining a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) is critical for reproducibility.[4]

-

Agitation: Continuous agitation ensures maximum contact between the solid particles and the solvent, facilitating the dissolution process and preventing the settling of particles.[4]

-

Equilibration Time: Sufficient time must be allowed for the dissolution and potential precipitation processes to reach a steady state. This is verified by sampling at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration is constant.[4][14]

-

Phase Separation: It is imperative to completely separate the undissolved solid from the saturated solution before analysis. Centrifugation followed by filtration through a low-binding filter is a common and effective approach.

-

Validated Analytical Method: The method used to quantify the drug concentration (e.g., HPLC-UV, LC-MS/MS) must be specific, linear, accurate, and precise to ensure trustworthy results.[14]

Detailed Step-by-Step Protocol

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Materials and Equipment:

-

N-(2-Methylphenyl)anthranilic acid (crystalline solid, characterization of polymorph recommended)

-

Glass vials with screw caps

-

Calibrated analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PVDF, low protein binding)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or an LC-MS/MS system

-

Solvents and buffers of interest

Procedure:

-

Preparation: Add an excess amount of N-(2-Methylphenyl)anthranilic acid to several vials. The amount should be sufficient to ensure that solid material remains visible at the end of the experiment (e.g., 5-10 mg).

-

Solvent Addition: Accurately add a predetermined volume of the desired solvent or pH-adjusted buffer (e.g., 1-2 mL) to each vial.

-

Equilibration: Place the sealed vials in a shaking incubator set to the desired temperature (e.g., 37°C). Agitate at a speed sufficient to keep the particles suspended but avoid vortex formation.[4]

-

Sampling: At designated time points (e.g., 24 and 48 hours), remove the vials. Allow them to stand briefly to let heavier particles settle.

-

Phase Separation: Withdraw an aliquot of the supernatant. To ensure complete removal of undissolved solids, first centrifuge the aliquot at high speed. Then, filter the resulting supernatant through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PVDF) into a clean analysis vial.[15]

-

Analysis: Prepare a standard calibration curve of the API in the appropriate solvent. Dilute the filtered sample and analyze it using a validated HPLC or LC-MS/MS method to determine the concentration.

-

Equilibrium Confirmation: Compare the concentration values obtained at different time points. Equilibrium is confirmed when the concentration does not significantly change between two consecutive time points (e.g., the 24h and 48h results are within 5% of each other). The final, stable concentration is reported as the equilibrium solubility.

Solubility Data and Solvent Selection: Insights from N-phenylanthranilic acid

Table 2: Experimental Solubility of N-phenylanthranilic acid in Various Solvents at Different Temperatures (Mole Fraction, 10³x) [10]

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | 1-Butanol | Acetone | Ethyl Acetate | Toluene | Acetonitrile |

| 283.15 | 20.31 | 29.85 | 39.54 | 28.53 | 45.31 | 136.12 | 87.23 | 11.21 | 9.87 |

| 288.15 | 24.32 | 35.12 | 46.01 | 33.21 | 52.87 | 155.43 | 101.34 | 13.54 | 11.56 |

| 293.15 | 28.91 | 41.23 | 53.54 | 38.54 | 61.54 | 177.21 | 117.23 | 16.23 | 13.45 |

| 298.15 | 34.34 | 48.21 | 62.13 | 44.65 | 71.32 | 201.54 | 135.12 | 19.34 | 15.65 |

| 303.15 | 40.65 | 56.12 | 71.87 | 51.65 | 82.34 | 228.43 | 155.21 | 22.87 | 18.12 |

| 308.15 | 47.98 | 65.12 | 82.87 | 59.65 | 94.65 | 258.12 | 177.54 | 26.87 | 20.98 |

| 313.15 | 56.45 | 75.34 | 95.23 | 68.76 | 108.43 | 290.65 | 202.34 | 31.45 | 24.21 |

| 318.15 | 66.12 | 86.87 | 109.12 | 79.01 | 123.87 | 326.12 | 230.12 | 36.65 | 27.87 |

Analysis of the Data:

-

Temperature Effect: For all tested solvents, the solubility of N-phenylanthranilic acid increases with a rise in temperature, indicating an endothermic dissolution process.[10]

-

Solvent Polarity and Functionality: The highest solubility is observed in acetone, followed by ethyl acetate and a series of alcohols.[10] The lowest solubility is in the less polar toluene and the polar aprotic acetonitrile.[10] This suggests that both hydrogen bond accepting ability (acetone, ethyl acetate) and hydrogen bond donating ability (alcohols) are important for solvating the molecule.

-

Predictive Value: It is reasonable to predict that N-(2-Methylphenyl)anthranilic acid will follow a similar trend. However, the presence of the methyl group will increase its lipophilicity, which might slightly decrease its solubility in highly polar solvents like methanol and slightly increase it in less polar solvents like toluene, relative to N-phenylanthranilic acid.

Conclusion and Implications for Drug Development

The solubility of N-(2-Methylphenyl)anthranilic acid is a cornerstone property that must be thoroughly characterized to ensure the successful development of a safe and effective drug product. This guide has detailed the critical factors influencing its solubility—namely pH, temperature, and solvent choice—and provided a robust, self-validating protocol for its experimental determination via the shake-flask method.

By leveraging data from analogous compounds like N-phenylanthranilic acid, researchers can make informed decisions about solvent systems for synthesis, purification, and formulation.[10] A comprehensive understanding of the solubility profile enables formulation scientists to employ strategies such as pH adjustment, salt formation, or the use of co-solvents to overcome potential bioavailability challenges. The methodologies and principles outlined herein provide a clear pathway for generating the high-quality, reliable solubility data required for modern drug development and regulatory submission.

References

-

Sciencemadness Wiki. (2020). Anthranilic acid. Retrieved from [Link]

-

ResearchGate. (2017). Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

PubChem. (n.d.). N-Methylanthranilic acid. Retrieved from [Link]

-

Scribd. (n.d.). Anthranilic Acid Chemical Properties. Retrieved from [Link]

-

Wikipedia. (n.d.). Anthranilic acid. Retrieved from [Link]

-

National Technical University of Ukraine "Igor Sikorsky Kyiv Polytechnic Institute". (2019). SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Retrieved from [Link]

-

Asian Publication Corporation. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of anthranilic acid (CAS 118-92-3). Retrieved from [Link]

-

Protocols.io. (2019). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis, crystal structures, and properties of three metal complexes with N-phenylanthranilic acid. Retrieved from [Link]

-

Digital Commons @ University of South Florida. (2007). Synthesis and evaluation of anthranilic acid-based transthyretin amyloid fibril inhibitors. Retrieved from [Link]

-

Scientific Research Publishing. (2013). Oxidative Polymerization of N-Phenylanthranilic Acid in the Heterophase System. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

-

ACS Publications. (2009). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Retrieved from [Link]

-

Asian Journal of Chemistry. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Retrieved from [Link]

-

PubMed. (2014). Solvent Effect on Anthranilic Acid Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

ResearchGate. (2018). Solubility of 2-nitro-p-phenylenediamine in nine pure solvents and mixture of (methanol + N-methyl-2-pyrrolidone) from T = (283.15 to 318.15) K: Determination and modelling. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. asianpubs.org [asianpubs.org]

- 3. rheolution.com [rheolution.com]

- 4. who.int [who.int]

- 5. Anthranilic acid - Wikipedia [en.wikipedia.org]

- 6. N-(2-METHYLPHENYL)ANTHRANILIC ACID | 16610-44-9 [chemicalbook.com]

- 7. Anthranilic acid - Sciencemadness Wiki [sciencemadness.org]

- 8. scribd.com [scribd.com]

- 9. Solvent effect on anthranilic acid spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. enamine.net [enamine.net]

Introduction: A Proactive Approach to Laboratory Safety

An In-depth Technical Guide to the Safety and Handling of N-(2-Methylphenyl)anthranilic Acid

Disclaimer: No specific Safety Data Sheet (SDS) for N-(2-Methylphenyl)anthranilic acid was publicly available at the time of this writing. The following guide has been synthesized from data for structurally similar compounds, including N-Phenylanthranilic acid, N-Methylanthranilic acid, Tolfenamic acid, and Mefenamic acid. It is imperative to treat N-(2-Methylphenyl)anthranilic acid with at least the same level of caution as these related substances and to conduct a thorough risk assessment before handling.

N-(2-Methylphenyl)anthranilic acid and its structural analogs belong to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). In a research and drug development context, understanding the nuanced safety and handling requirements of these compounds is not merely a regulatory formality but a cornerstone of scientific integrity and personnel well-being. This guide provides a technical framework for the safe handling of N-(2-Methylphenyl)anthranilic acid, emphasizing the causality behind safety protocols to empower researchers with the knowledge to mitigate risks effectively.

Hazard Identification and Toxicological Profile

Based on data from related fenamates, N-(2-Methylphenyl)anthranilic acid should be considered a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Toxicological Summary of Related Compounds:

| Hazard Classification | Observed Effects in Related Compounds | Potential Effects of N-(2-Methylphenyl)anthranilic acid |

| Acute Oral Toxicity | Harmful if swallowed.[1][2][3] | May be harmful or toxic if ingested. |

| Skin Corrosion/Irritation | Causes skin irritation.[3][4] | May cause skin irritation upon contact. |

| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[3][4][5] | May cause serious eye irritation or damage. |

| Respiratory Irritation | May cause respiratory tract irritation.[3][4] | Inhalation of dust may irritate the respiratory system. |

| Specific Target Organ Toxicity | Animal studies on related compounds show potential for adverse effects on the gastrointestinal system, liver, and kidneys with repeated exposure.[6] | Prolonged or repeated exposure may cause organ damage. |

It is crucial to note that the toxicological properties of N-(2-Methylphenyl)anthranilic acid itself have not been thoroughly investigated.[7] Therefore, a conservative approach to handling is warranted.

The Hierarchy of Controls: A Multi-Layered Safety Strategy

Effective risk management relies on a multi-layered approach to hazard control. The hierarchy of controls prioritizes the most effective measures to ensure personnel safety.

Caption: A stepwise workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup Protocol

-

Evacuate and Alert: Immediately evacuate the affected area and inform colleagues and the laboratory supervisor.

-

Secure the Area: Prevent entry into the spill zone.

-

Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

-

Cleanup:

-

For Solid Spills: Gently cover the spill with a damp paper towel to avoid raising dust. [8]Carefully scoop the material into a labeled, sealed container for disposal.

-

For Solutions: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

-

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations. [9]

Waste Disposal

-

Unused N-(2-Methylphenyl)anthranilic acid and contaminated waste must be disposed of as hazardous chemical waste. [9][10]Do not dispose of it down the drain or in the regular trash.

Emergency First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [11]* Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. [8][11]* Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [8]* Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. Seek immediate medical attention. [1][8]

Conclusion: A Culture of Safety

The safe handling of N-(2-Methylphenyl)anthranilic acid is predicated on a thorough understanding of its potential hazards and the diligent application of control measures. By integrating the principles outlined in this guide into daily laboratory practice, researchers can foster a culture of safety that protects themselves, their colleagues, and the integrity of their scientific endeavors. Continuous vigilance and a proactive approach to risk assessment are paramount when working with compounds of this nature.

References

- Mefenamic acid.

- Tolfenamic acid.

- Tolfenamic Acid-d4.

- Mefenamic Acid.

- Mefenamic Acid.

- Mefenamic Acid Oral Suspension.

- Mefenamic acid.

- Tolfenamic Acid. SAFETY DATA SHEET. Cayman Chemical (via Amazon S3).

- N-Methylanthranilic acid.

- Tolfenamic acid.

- Tolfenamic Acid for Dogs and C

- N-methyl anthranilic acid.

- n-phenyl anthranilic acid 97% ar.

- N-Phenylanthranilic acid.

- Anthranilic acid.

- N-Methylanthranilic acid, 90%, balance mainly anthranilic acid.

- Anthranilic acid.

- Anthranilic Acid.

- ANTHRANILIC ACID, REAGENT.

- ANTHRANILIC ACID. CAMEO Chemicals. NOAA.

- Anthranilic acid and its calcium salt: Human health tier II assessment. Australian Government Department of Health.

- 2-aminoindane (2-AI, CAS: 2975-41-9) and N-Methyl-2-aminoindane (NM-2-AI, CAS: 24445-44-1) - comprehensive prediction of toxicological endpoints important from clinical and forensic perspective using in silico multi- approach. PubMed.

- N-(2-METHYLPHENYL)ANTHRANILIC ACID | 16610-44-9. ChemicalBook.

- N-(3-Methylphenyl)anthranilic acid | C14H13NO2 | CID 85472. PubChem.

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cdn.pfizer.com [cdn.pfizer.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. brecklandscientific.co.uk [brecklandscientific.co.uk]

Methodological & Application

Application Notes & Protocols: A Researcher's Guide to the Synthesis and Evaluation of N-(2-Methylphenyl)anthranilic Acid (Tolfenamic Acid)

Abstract: This document provides a comprehensive experimental framework for the synthesis, purification, characterization, and in vitro biological evaluation of N-(2-Methylphenyl)anthranilic acid, a non-steroidal anti-inflammatory drug (NSAID) commonly known as Tolfenamic Acid.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind key experimental steps.

Introduction: The Significance of Fenamates in Drug Development

N-(2-Methylphenyl)anthranilic acid belongs to the fenamate class of NSAIDs, which are derivatives of N-phenylanthranilic acid.[2][4] Anthranilic acid and its analogues are vital precursors in the pharmaceutical industry for developing drugs to treat a wide range of diseases.[5] Tolfenamic acid specifically functions by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins—key mediators of pain, fever, and inflammation.[1][6][7] Its established use in treating migraine pain underscores its importance and makes it an excellent model compound for researchers studying NSAID mechanisms, developing new analogues, or validating screening platforms.[3] This guide provides an integrated workflow from chemical synthesis to biological validation.

Synthesis via Ullmann Condensation: A Protocol Grounded in Mechanism

The synthesis of N-(2-Methylphenyl)anthranilic acid is reliably achieved through the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[8] This method involves the formation of a C-N bond between an aryl halide and an amine.

Reaction Principle: The reaction couples 2-chlorobenzoic acid with 2-methylaniline (o-toluidine) in the presence of a copper catalyst and a base. The copper catalyst is essential for facilitating the nucleophilic aromatic substitution, which would otherwise be energetically unfavorable. The base, typically anhydrous potassium carbonate, serves to deprotonate the carboxylic acid and the amine, activating them for the reaction.

Detailed Synthesis Protocol

Materials:

-

2-chlorobenzoic acid

-

2-methylaniline (o-toluidine)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Copper(I) oxide (Cu₂O) or Copper powder

-

Amyl alcohol or Methyl isobutyl ketone (MIBK) as solvent[9]

-

Hydrochloric acid (HCl), concentrated

-

Ethanol (for recrystallization)[10]

-

Deionized water

Procedure:

-

Reactor Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 2-chlorobenzoic acid (1 equivalent), 2-methylaniline (1.2 equivalents), and amyl alcohol (or MIBK) to form a slurry.

-

Addition of Reagents: To the stirring slurry, add anhydrous potassium carbonate (1.5 equivalents) and the copper catalyst (e.g., Cu₂O, ~0.1 equivalents).

-

Reaction Execution: Heat the mixture to reflux (typically 130-150°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate:Hexane 3:7). The reaction is typically complete within 4-6 hours.

-

Catalyst Rationale: Copper(I) species are the active catalyst, generated in situ. The mechanism involves the formation of an organocopper intermediate which then reacts with the amine in a process akin to nucleophilic aromatic substitution.[11][12] The elevated temperature is necessary to overcome the activation energy of this coupling reaction.[8][13]

-

Work-up and Isolation:

-

After completion, cool the reaction mixture to room temperature.

-

Add water to dissolve the potassium salts. If using a water-immiscible solvent like MIBK, separate the aqueous layer.[9]

-

Filter the mixture to remove the copper catalyst.

-

Transfer the filtrate (or the separated aqueous layer) to a beaker and cool in an ice bath.

-

Slowly acidify the solution with concentrated HCl to a pH of approximately 2-3.[10] This protonates the carboxylate, causing the N-(2-Methylphenyl)anthranilic acid to precipitate out of the solution.

-

-

Purification by Recrystallization:

-

Collect the crude solid product by vacuum filtration and wash it with cold water.

-

To purify the product, dissolve the crude solid in a minimum amount of hot ethanol (e.g., at 70-75°C).[10]

-

Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the pure product.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following protocols form a self-validating system to ensure the product meets required standards.

Protocol 1: Melting Point and TLC Analysis

-

Melting Point: Determine the melting point of the dried crystals using a calibrated melting point apparatus. The literature value for tolfenamic acid is approximately 211-213°C. A sharp melting range close to the literature value is indicative of high purity.

-

Thin Layer Chromatography (TLC): Spot the synthesized compound on a silica gel TLC plate alongside the starting materials. Elute with an appropriate solvent system (e.g., Ethyl Acetate:Hexane). A single spot for the product, with an Rf value distinct from the starting materials, confirms the reaction's completion and the absence of starting material impurities.

Protocol 2: Spectroscopic Analysis

-

FT-IR Spectroscopy: Record the infrared spectrum using a KBr pellet. The spectrum should be compared to a reference standard.

-

¹H NMR Spectroscopy: Dissolve a sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The proton NMR spectrum provides definitive structural confirmation.[14][15]

-

Mass Spectrometry (MS): Analyze the sample using an appropriate ionization method (e.g., Electron Ionization, EI). The mass spectrum will confirm the molecular weight of the compound.[14]

Expected Analytical Data Summary

| Analysis Technique | Expected Result |

| Molecular Formula | C₁₄H₁₂ClNO₂[1] |

| Molecular Weight | 261.70 g/mol [1] |

| Melting Point | ~211-213 °C |

| FT-IR (KBr, cm⁻¹) | ~3310 (N-H stretch), ~3000 (Aromatic C-H stretch), ~1680 (C=O stretch of COOH), ~1580 (N-H bend), ~1250 (C-O stretch)[16] |

| ¹H NMR (DMSO-d₆, δ ppm) | ~13.0 (s, 1H, -COOH), ~9.5 (s, 1H, -NH), 7.0-8.0 (m, 7H, Ar-H), ~2.3 (s, 3H, -CH₃)[14] |

| Mass Spec (EI, m/z) | 261 (M⁺), 243 ([M-H₂O]⁺), 218 ([M-COOH]⁺)[14] |

In Vitro Biological Evaluation: Cyclooxygenase (COX) Inhibition Assay

The primary mechanism of action for tolfenamic acid is the inhibition of COX enzymes.[6] A fluorometric or colorimetric COX inhibitor screening assay is a standard method to quantify this activity.

Principle of the Assay

COX enzymes exhibit both cyclooxygenase and peroxidase activity. The assay measures the peroxidase component, where a pro-fluorescent or pro-colorimetric substrate is oxidized in the presence of PGG₂, the product of the cyclooxygenase reaction with arachidonic acid. An inhibitor like tolfenamic acid will block PGG₂ formation, thus reducing the peroxidase activity and the resulting signal. Commercial kits are widely available for this purpose.[17][18][19]

Protocol: Fluorometric COX-2 Inhibition Assay

Materials:

-

Purified human recombinant COX-2 enzyme

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic Acid (substrate)

-

Fluorometric probe (e.g., Amplex™ Red)

-

Synthesized Tolfenamic Acid (test inhibitor)

-

Celecoxib (positive control inhibitor)

-

DMSO (vehicle)

-

96-well black microplate

Procedure:

-

Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.[17] Create a serial dilution of your synthesized tolfenamic acid and the positive control (Celecoxib) in DMSO, then dilute further into Assay Buffer.

-

Reaction Setup: In a 96-well plate, add the following to appropriate wells:

-

Blank: Assay Buffer, Probe.

-

Positive Control (100% Activity): Assay Buffer, Enzyme, Probe, Heme, DMSO vehicle.

-

Inhibitor Wells: Assay Buffer, Enzyme, Probe, Heme, diluted Tolfenamic Acid (at various concentrations).

-

Positive Control Inhibitor: Assay Buffer, Enzyme, Probe, Heme, diluted Celecoxib.

-

-

Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Initiate the reaction by adding arachidonic acid to all wells except the blank.[20]

-

Measurement: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 10-20 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well.

-

Normalize the data by setting the 100% activity control to 100% and the blank to 0%.

-

Plot the percent inhibition versus the log of the inhibitor concentration.

-

Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression curve fit.

-

Visualization of Experimental Design and Mechanism

Overall Experimental Workflow

Caption: Workflow for synthesis, characterization, and evaluation of Tolfenamic Acid.

Mechanism of COX Inhibition by NSAIDs

Caption: Tolfenamic acid blocks the COX enzyme's active site, preventing prostaglandin synthesis.

References

-

Joshi, J., et al. (2010). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 72(3), 359–363. Available at: [Link]

- Google Patents. (2012). CN102786429A - Synthesis method of tolfenamic acid.

-

PrepChem. (n.d.). Preparation of anthranilic acid. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Tolfenamic Acid? Available at: [Link]

-

BYJU'S. (n.d.). Ullmann Reaction. Available at: [Link]

-

Wikipedia. (2023). Ullmann reaction. Available at: [Link]

-

UGA Open Scholar. (n.d.). THE SYNTHESIS OF ANTHRANILIC ACID, TRYPTOPHAN, AND SULFENYL CHLORIDE ANALOGUES, AND ENZYMATIC STUDIES. Available at: [Link]

-

PubChem. (n.d.). Tolfenamic Acid. National Center for Biotechnology Information. Available at: [Link]

-

International Journal of Pharmaceutical Sciences. (2024). Chandrashekhara Kumar B, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 7, 2143-2174. Available at: [Link]

-

Khan, K. M., et al. (2021). Photolysis of tolfenamic acid in aqueous and organic solvents: a kinetic study. RSC Advances, 11(42), 26189-26203. Available at: [Link]

- Google Patents. (2013). CN103172530A - Preparation method of tolfenamic acid.

-

Wang, Z., et al. (2015). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. Available at: [Link]

-

Wikipedia. (2023). Ullmann condensation. Available at: [Link]

-

PubMed. (2000). Purification and 1H NMR spectroscopic characterization of phase II metabolites of tolfenamic acid. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra tolfenamic acid (dark blue) and [Cd(tolf)2•H2O]2 complex... Available at: [Link]

-

Wikipedia. (2023). Tolfenamic acid. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]

-

DrugBank. (n.d.). Tolfenamic acid. Available at: [Link]

-

PubMed. (2018). Tolfenamic Acid. Available at: [Link]

-

Bala, M., et al. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(9), 2451-2456. Available at: [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Available at: [Link]

Sources

- 1. Tolfenamic Acid | C14H12ClNO2 | CID 610479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tolfenamic acid - Wikipedia [en.wikipedia.org]

- 3. Tolfenamic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. What is the mechanism of Tolfenamic Acid? [synapse.patsnap.com]

- 7. Tolfenamic acid : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. CN102786429A - Synthesis method of tolfenamic acid - Google Patents [patents.google.com]

- 10. CN103172530A - Preparation method of tolfenamic acid - Google Patents [patents.google.com]

- 11. byjus.com [byjus.com]

- 12. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 13. Ullmann Reaction [organic-chemistry.org]

- 14. Photolysis of tolfenamic acid in aqueous and organic solvents: a kinetic study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01369G [pubs.rsc.org]

- 15. Purification and 1H NMR spectroscopic characterization of phase II metabolites of tolfenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: N-(2-Methylphenyl)anthranilic Acid in Coordination Chemistry

Executive Summary

N-(2-Methylphenyl)anthranilic acid (Mefenamic Acid, H-Mef) is widely recognized as a non-steroidal anti-inflammatory drug (NSAID). However, in the context of coordination chemistry, it serves as a versatile anionic ligand capable of forming bioactive complexes with transition metals (Cu, Zn, Co, Ni, Mn) and lanthanides.

This guide moves beyond standard pharmacopoeia, treating H-Mef as a modular scaffold for metallodrug design . It details the synthesis of dimeric and monomeric complexes, validates coordination modes via infrared spectroscopy diagnostics, and outlines the mechanism of Superoxide Dismutase (SOD) mimicry.

Ligand Profile & Coordination Architectonics

Chemical Behavior

H-Mef (

-

Monodentate: Metal binds to one oxygen (common with bulky auxiliary ligands).

-

Bidentate Chelating: Metal binds to both oxygens, forming a strained 4-membered ring.

-